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Compound of Interest

Compound Name:

Tert-butyl 2,9-

diazaspiro[5.5]undecane-2-

carboxylate

Cat. No.: B153141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane core, a unique three-dimensional scaffold, has emerged as a

privileged structure in medicinal chemistry. Its rigid conformation allows for the precise spatial

arrangement of substituents, leading to high-affinity interactions with a variety of biological

targets. This technical guide provides an in-depth exploration of the biological activities of

various diazaspiro[5.5]undecane isomers, presenting key quantitative data, detailed

experimental protocols, and visualizations of relevant signaling pathways to support

researchers and drug development professionals in this dynamic field.

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Hub of
Metabolic and Neurological Activity
The 1,9-diazaspiro[5.5]undecane framework has been extensively studied, revealing a broad

spectrum of biological activities, particularly in the realms of metabolic disorders and

neuroscience.

Targeting Metabolic Diseases
Derivatives of 1,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of acetyl-

CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Inhibition of ACC is a promising

strategy for the treatment of obesity and related metabolic disorders.
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Quantitative Data for ACC Inhibition

Compound
ID

R¹ R²
ACC1 IC₅₀
(nM)

ACC2 IC₅₀
(nM)

Reference

1a H 2-pyridyl 15 8 [1]

1b H 4-pyridyl 25 12 [1]

1c H 2-quinolyl 7 3 [1][2]

1d Me 2-quinolyl 11 5 [1][2]

Experimental Protocol: ACC Activity Assay

A common method to determine ACC activity involves a coupled-enzyme assay measuring the

production of ADP.

Reagents: Purified ACC1 or ACC2 enzyme, Acetyl-CoA, ATP, NaHCO₃, ADP-Glo™ Kinase

Assay kit (Promega).

Procedure:

Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, and NaHCO₃.

Add the test compound (diazaspiro[5.5]undecane derivative) at various concentrations.

Initiate the reaction by adding the ACC enzyme.

Incubate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and a luminometer.

Calculate IC₅₀ values from the dose-response curves.

Signaling Pathway: ACC Regulation
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The activity of ACC is regulated by both allosteric mechanisms and covalent modification,

primarily through the AMP-activated protein kinase (AMPK) signaling pathway.

AMPK

Acetyl-CoA Carboxylase (ACC)

 phosphorylates and inhibits

Malonyl-CoA

 produces

Fatty Acid Synthesis

 is a substrate for
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ACC signaling pathway.

Certain 1,9-diazaspiro[5.5]undecane derivatives act as antagonists of the Neuropeptide Y

(NPY) Y5 receptor, a G-protein coupled receptor (GPCR) involved in the regulation of appetite

and energy homeostasis. Antagonism of the Y5 receptor is a potential therapeutic approach for

obesity.[2]

Quantitative Data for NPY Y5 Receptor Antagonism
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Compound ID R¹ R²
NPY Y5 IC₅₀
(nM)

Reference

2a H Benzoyl < 100 [2]

2b H 4-Fluorobenzoyl < 50 [2]

2c Me Benzoyl < 500 [2]

Experimental Protocol: NPY Y5 Receptor Radioligand Binding Assay

Reagents: Membranes from cells expressing the human NPY Y5 receptor, [¹²⁵I]-PYY

(radioligand), unlabeled test compounds, binding buffer.

Procedure:

In a 96-well plate, combine the cell membranes, [¹²⁵I]-PYY at a fixed concentration, and

varying concentrations of the test compound.

Incubate to allow binding to reach equilibrium.

Terminate the binding by rapid filtration through glass fiber filters to separate bound and

free radioligand.

Wash the filters with ice-cold binding buffer.

Measure the radioactivity on the filters using a scintillation counter.

Calculate IC₅₀ values and subsequently Ki values using the Cheng-Prusoff equation.

Signaling Pathway: NPY Y5 Receptor

The NPY Y5 receptor is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase,

leading to a decrease in intracellular cAMP levels.

NPY NPY Y5 Receptor binds to Gi activates Adenylyl Cyclase inhibits cAMP produces
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NPY Y5 Receptor signaling.

The 3,9-Diazaspiro[5.5]undecane Scaffold:
Modulators of GABAergic Neurotransmission
Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as modulators of the γ-

aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in

the central nervous system.

Quantitative Data for GABA-A Receptor Modulation

Compound ID R¹ R²
GABA-A
α₁β₂γ₂ Ki (nM)

Reference

3a H Phenyl 180 [3]

3b H 3-Chlorophenyl 250 [3]

3c Me Phenyl 320 [3]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

The protocol is similar to the NPY Y5 receptor binding assay, with the following modifications:

Reagents: Membranes from cells expressing the desired GABA-A receptor subtype (e.g.,

α₁β₂γ₂), [³H]-Muscimol or [³H]-Flunitrazepam as the radioligand.

Other Diazaspiro[5.5]undecane Isomers: Expanding
the Therapeutic Landscape
While the 1,9- and 3,9-isomers are the most studied, other diazaspiro[5.5]undecane cores are

also being explored for their therapeutic potential.

2,8-Diazaspiro[5.5]undecane Derivatives
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Limited public data is available on the specific biological activities of 2,8-

diazaspiro[5.5]undecane derivatives. Further research is needed to fully elucidate their

pharmacological profile.

1,7-Diazaspiro[5.5]undecane Derivatives
Analogues of 1,7-diazaspiro[5.5]undecane have been investigated, though detailed quantitative

biological data in the public domain remains sparse.

General Experimental Workflow for In Vitro
Cytotoxicity
A common initial step in assessing the biological activity of novel compounds is to evaluate

their cytotoxicity against various cell lines. The MTT assay is a widely used method for this

purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials: Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the diazaspiro[5.5]undecane test

compounds.

Incubate for a specified period (e.g., 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce

the MTT to formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.
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Calculate the cell viability and determine the IC₅₀ value.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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